Thalidomide-4-O-C10-NH2 (hydrochloride)
Description
Evolution of Thalidomide-Derived Ligands in Chemical Biology
The journey of thalidomide (B1683933) is a remarkable story of scientific rediscovery. Initially marketed as a sedative in the 1950s, it was withdrawn from the market due to its devastating teratogenic effects. bohrium.comencyclopedia.pubhandwiki.org However, subsequent research uncovered its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its repurposing for treating conditions like erythema nodosum leprosum and multiple myeloma. bohrium.comencyclopedia.pub This revival spurred the development of thalidomide analogs, known as immunomodulatory imide drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, which offered improved potency and different safety profiles. bohrium.comhandwiki.org
A pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct molecular target of thalidomide and its derivatives. researchgate.netnih.govnih.govnih.gov It was discovered that CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov The binding of IMiDs to CRBN alters the substrate specificity of the E3 ligase, inducing the ubiquitination and degradation of specific proteins, or "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.gov This mechanism established thalidomide and its analogs as the first recognized "molecular glue" degraders, laying the foundational principles for the broader field of targeted protein degradation. researchgate.netnih.gov
| Compound | Year of Note | Key Milestone |
| Thalidomide | 1957 | Initially marketed as a sedative. encyclopedia.pubhandwiki.org |
| 1961 | Withdrawn due to teratogenicity. encyclopedia.pubhandwiki.org | |
| 1998 | FDA-approved for erythema nodosum leprosum. | |
| 2006 | FDA-approved for multiple myeloma. | |
| 2010 | Cereblon (CRBN) identified as its direct target. nih.gov | |
| Lenalidomide | 2000s | Developed as a more potent analog with an improved side-effect profile. encyclopedia.pubhandwiki.org Approved for multiple myeloma and other cancers. nih.gov |
| Pomalidomide | 2010s | A next-generation, highly potent analog approved for multiple myeloma. nih.gov |
Overview of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs)
Targeted protein degradation is primarily achieved through two classes of small molecules: PROTACs and molecular glue degraders (MGDs). nih.gov Both harness the ubiquitin-proteasome system to eliminate target proteins, but they differ significantly in their structure and mechanism. crownbio.combiochempeg.com
Molecular Glue Degraders (MGDs) are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. crownbio.combiosynth.com They typically bind to the E3 ligase, creating a "neosurface" that is recognized by the target protein, leading to the formation of a ternary complex (E3 ligase-MGD-target protein). crownbio.com Thalidomide and its IMiD analogs are classic examples of MGDs that modulate the CRBN E3 ligase. biosynth.com The discovery of MGDs has often been serendipitous, though efforts are underway to develop more rational discovery methods. biochempeg.com
Proteolysis-Targeting Chimeras (PROTACs) are larger, heterobifunctional molecules designed to act as molecular matchmakers. crownbio.comastrazeneca.com They consist of three distinct components:
A ligand that binds to the protein of interest (POI).
A ligand that recruits an E3 ubiquitin ligase (e.g., CRBN or VHL).
A flexible linker that connects the two ligands. astrazeneca.com
By simultaneously binding to the POI and an E3 ligase, a PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E2-E3 ligase machinery to the POI. astrazeneca.com This marks the POI for degradation by the proteasome. Unlike traditional inhibitors that require high occupancy of a target's active site, PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov This allows them to be effective at low concentrations and to target proteins previously considered "undruggable." crownbio.comastrazeneca.com
| Feature | Molecular Glue Degraders (MGDs) | Proteolysis-Targeting Chimeras (PROTACs) |
| Structure | Monovalent, small molecules. crownbio.com | Heterobifunctional (two ligands + linker). astrazeneca.com |
| Mechanism | Induce or stabilize novel protein-protein interactions. crownbio.combiochempeg.com | Act as a bridge to bring the target protein and E3 ligase together. astrazeneca.com |
| Binding | Typically binds to one protein (often the E3 ligase) to create a new binding surface. crownbio.com | Binds independently to both the target protein and the E3 ligase. biochempeg.com |
| Design | Discovery is often serendipitous or through phenotypic screening. biochempeg.combiosynth.com | Amenable to rational design based on known ligands for the target and E3 ligase. biosynth.com |
| Examples | Thalidomide, Lenalidomide, Pomalidomide. biosynth.com | ARV-110, ARV-471. nih.gov |
Positioning of Thalidomide-4-O-C10-NH2 (hydrochloride) as a Cereblon E3 Ligase Ligand-Linker Conjugate
Thalidomide-4-O-C10-NH2 (hydrochloride) is a synthetic chemical tool specifically designed for the rational construction of PROTACs. medchemexpress.com It is an E3 ligase ligand-linker conjugate, incorporating two of the three essential components of a PROTAC into a single, ready-to-use molecule. medchemexpress.com
E3 Ligase Ligand: The core of the molecule is derived from thalidomide, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.commedchemexpress.com By incorporating this moiety, the resulting PROTAC can effectively hijack the CRL4^CRBN^ complex.
Linker: The thalidomide core is attached at the 4-position of the phthalimide (B116566) ring via an oxygen atom to a 10-carbon alkyl chain (-O-C10-). This linker provides spatial separation, allowing the two ends of the final PROTAC to bind their respective protein partners without steric hindrance. The choice of linker attachment point and length is critical for the stability and efficacy of the final PROTAC. nih.gov
Functional Handle: The linker is terminated with a primary amine group (-NH2), which serves as a versatile chemical handle. medchemexpress.com This amine group can be readily coupled with a ligand for a specific protein of interest (POI) using standard amide bond formation chemistry, completing the synthesis of the heterobifunctional PROTAC. The compound is supplied as a hydrochloride salt to improve its solubility and handling.
In essence, Thalidomide-4-O-C10-NH2 (hydrochloride) acts as a foundational building block that streamlines the synthesis of CRBN-based PROTACs, enabling researchers to rapidly generate novel protein degraders for a wide array of targets. medchemexpress.commedchemexpress.com
| Component | Chemical Moiety | Function |
| CRBN Ligand | Thalidomide derivative | Recruits the CRL4^CRBN^ E3 ubiquitin ligase complex. medchemexpress.com |
| Linker | 4-O-C10 (10-carbon chain attached at position 4 via oxygen) | Provides optimal spacing and flexibility for ternary complex formation. nih.gov |
| Reactive Handle | Terminal Amine (-NH2) | Allows for covalent attachment to a ligand for a protein of interest. medchemexpress.com |
| Salt Form | Hydrochloride (HCl) | Enhances stability and solubility for chemical synthesis. |
Properties
Molecular Formula |
C23H32ClN3O5 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28;/h9-11,17H,1-8,12-15,24H2,(H,25,27,28);1H |
InChI Key |
RRUNFXOOHPKFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Thalidomide 4 O C10 Nh2 Hydrochloride
General Synthetic Strategies for the Thalidomide (B1683933) Core
The thalidomide molecule is a derivative of glutamic acid, featuring a glutarimide (B196013) ring linked to a phthaloyl ring. encyclopedia.pub Traditional synthetic routes for the thalidomide core structure have been well-established for decades. A common and straightforward three-step process begins with the reaction of phthalic anhydride (B1165640) with L-glutamic acid. preprints.orgsci-hub.se This is followed by a cyclization step to form the glutarimide ring. However, a significant drawback of this classical method is the final step, which often requires a high-temperature melt reaction, leading to cumbersome purification processes involving multiple recrystallizations to achieve the desired purity. encyclopedia.pub
To overcome these limitations and improve yields, alternative strategies have been developed. One improved route utilizes L-glutamine instead of L-glutamic acid as the starting material. sphinxsai.com Reacting L-glutamine with N-carbethoxyphthalimide produces N-phthaloyl-L-glutamine in good yields (50-70%). encyclopedia.pub This intermediate can then be cyclized to form the thalidomide core under milder conditions than the high-temperature melt. sphinxsai.com More recent innovations include one-pot synthesis techniques under microwave irradiation, which can significantly reduce reaction times and simplify the procedure. researchgate.net Solid-phase synthesis has also been explored, offering a streamlined approach for creating libraries of thalidomide analogues by anchoring the molecule to a resin, which simplifies purification by allowing for easy removal of excess reagents and byproducts. nih.govacs.org
| Strategy | Key Starting Materials | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical High-Temperature Method | Phthalic Anhydride, L-Glutamic Acid | High-temperature melt reaction for cyclization | Simple, uses readily available materials | Low overall yield (~31%), requires extensive purification preprints.org |
| Improved L-Glutamine Route | L-Glutamine, N-Carbethoxyphthalimide | Milder cyclization conditions | Improved yields (50-70% for intermediate) encyclopedia.pub, more direct | Still a multi-step process |
| Solid-Phase Synthesis | Hydroxymethyl Polystyrene, Phthalic Anhydride | Resin-bound intermediates, acid/base treatment | High yields and purities, suitable for library generation nih.gov | Requires specialized solid-phase chemistry expertise |
Synthesis of Thalidomide-4-O-C10-NH2 (hydrochloride) Analogues
The synthesis of specific analogues like Thalidomide-4-O-C10-NH2 is driven by the need for functionalized E3 ligase ligands for PROTACs. medchemexpress.comresearchgate.net The nomenclature indicates a 10-carbon alkyl chain attached via an ether linkage at the C4 position of the phthalimide (B116566) ring, terminating in an amine group.
The incorporation of a linker at the C4 position of the thalidomide phthalimide ring is a key step in creating many CRBN-recruiting moieties for PROTACs. researchgate.net This position serves as a versatile exit vector for attaching linkers of varying lengths and compositions without disrupting the crucial binding interaction with Cereblon. nih.gov
A primary precursor for this modification is 4-hydroxythalidomide. ncats.iobroadpharm.com The synthesis of this intermediate allows for the subsequent attachment of an alkyl chain via a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-hydroxythalidomide is deprotonated with a suitable base (e.g., potassium carbonate) to form an alkoxide, which then acts as a nucleophile. This nucleophile attacks an electrophilic alkyl chain, such as a 10-carbon chain with a leaving group (e.g., bromide) at one end and a protected amine at the other (e.g., N-Boc-10-bromodecanamine). This strategy directly installs the required C10-NH2 (protected) linker.
An alternative approach involves using 4-fluorothalidomide as the starting material. nih.gov The fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In this case, a linker containing a terminal nucleophile, such as an alcohol or an amine (e.g., 10-amino-1-decanol), can displace the fluoride (B91410) to form the desired ether or amine linkage.
| Precursor | Reaction Type | Key Reagents | Description |
|---|---|---|---|
| 4-Hydroxythalidomide | Williamson Ether Synthesis | Base (e.g., K₂CO₃), Linker (e.g., Br-(CH₂)₁₀-NHBoc) | The hydroxyl group is activated by a base and reacts with a bifunctional alkyl halide linker to form an ether bond. |
| 4-Fluorothalidomide | Nucleophilic Aromatic Substitution (SNAr) | Linker with nucleophile (e.g., HO-(CH₂)₁₀-NHBoc), Base (e.g., DIPEA) | The fluorine atom is displaced by a nucleophilic group on the linker, often an alcohol or amine, to form the connection. nih.govresearchgate.net |
The terminal amine on the linker is the reactive handle used to conjugate the thalidomide-linker moiety to a warhead ligand that binds the target protein, thus completing the PROTAC molecule. nih.govyoutube.com To prevent unwanted side reactions during the linker incorporation step, this terminal amine is typically protected.
The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. It is stable under the basic conditions often used for alkylation or SNAr reactions but can be easily removed under acidic conditions. The synthesis of Thalidomide-4-O-C10-NH2 (hydrochloride) would conclude with a deprotection step. The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dioxane or dichloromethane. The use of HCl in this final step directly yields the desired hydrochloride salt, which often improves the compound's stability and handling properties. encyclopedia.pub
Other amine functionalization strategies can involve synthesizing the linker with a terminal azide (B81097) group. The azide can then be reduced to a primary amine in a later step, for example, through a Staudinger reaction or catalytic hydrogenation. This approach provides an alternative route to the key terminal amine functionality.
Methodologies for Achieving High-Purity Derivatives
Achieving high purity is paramount for compounds intended for biological evaluation and therapeutic use. The synthesis of complex molecules like thalidomide derivatives often results in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, robust purification methodologies are essential.
For thalidomide and its analogues, recrystallization is a common and effective method for purification. google.com Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and various alcohols are frequently used. google.comgoogle.com A typical procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization of the pure compound, which can then be isolated by filtration. The use of activated carbon during this process can help remove colored impurities. google.com
For more complex mixtures or when very high purity (>99%) is required, chromatographic techniques are employed. google.com Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on polarity. For final purification and analytical assessment, High-Performance Liquid Chromatography (HPLC), often in a preparative format, is the method of choice. google.com HPLC can separate even closely related impurities, ensuring the final product meets stringent purity standards.
Comparative Synthetic Approaches for Related Thalidomide-Based E3 Ligase Ligands
Thalidomide-4-O-C10-NH2 is one of many functionalized ligands used to hijack the CRBN E3 ligase. medchemexpress.comdcchemicals.com Its synthesis via the C4 position is a popular strategy, but other thalidomide-based immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, are also widely used, and different attachment points and synthetic routes are employed. nih.gov
Pomalidomide/Lenalidomide-Based Ligands: These molecules possess an amino group at the C4 position of the phthalimide ring. This amine is a common site for linker attachment. encyclopedia.pub Strategies include direct N-alkylation with an alkyl halide linker or acylation to form an amide bond. researchgate.netnih.gov These approaches offer a more direct connection compared to the multi-step synthesis required to functionalize the C4 position of thalidomide itself.
C5 Position Linkers: The C5 position on the thalidomide phthalimide ring is another viable exit vector. Linkers can be installed at this position, often starting from 5-bromothalidomide and using cross-coupling reactions like the Sonogashira or Suzuki coupling to introduce an alkyne- or aryl-containing linker.
Glutarimide Ring Modification: While modifications to the glutarimide ring are possible, alkylation of the imide nitrogen is generally avoided for active PROTACs. This is because the N-H bond of the glutarimide is critical for binding to CRBN. nih.gov Consequently, N-alkylated derivatives often serve as valuable negative controls in biological assays to confirm that the observed protein degradation is dependent on CRBN engagement. nih.gov
| Ligand Core | Attachment Point | Typical Synthetic Strategy | Key Precursor | Notes |
|---|---|---|---|---|
| Thalidomide | C4-Oxygen | Williamson Ether Synthesis | 4-Hydroxythalidomide | Commonly used for ether-linked PROTACs. researchgate.net |
| Thalidomide | C5-Carbon | Palladium-catalyzed cross-coupling | 5-Bromothalidomide | Allows for installation of rigid linkers (e.g., alkynes). |
| Pomalidomide | C4-Nitrogen | N-Alkylation or Acylation | Pomalidomide | Direct functionalization of the existing amino group. nih.gov |
| Lenalidomide | C4-Nitrogen | N-Alkylation or Acylation | Lenalidomide | Similar to pomalidomide; provides good physicochemical properties. nih.govnih.gov |
| Thalidomide | Glutarimide-Nitrogen | N-Alkylation | Thalidomide | Disrupts CRBN binding; used for negative controls. nih.gov |
Molecular Mechanisms of Action and E3 Ligase Modulation by Thalidomide 4 O C10 Nh2 Hydrochloride
Cereblon (CRBN) as the Primary E3 Ubiquitin Ligase Target
The primary molecular target of the thalidomide (B1683933) moiety is Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, officially known as CRL4-CRBN. scispace.comnih.gov This multi-protein complex, which also includes Cullin 4 (CUL4A or CUL4B), Damage-Specific DNA Binding Protein 1 (DDB1), and Regulator of Cullins-1 (ROC1 or RBX1), plays a crucial role in the ubiquitin-proteasome system by marking target proteins for degradation. scispace.comnih.gov The binding of thalidomide and its derivatives to CRBN is the initiating event that modulates the activity of this entire enzymatic complex. scispace.comrsc.org
The interaction between the thalidomide core and CRBN is structurally well-defined. The glutarimide (B196013) ring of the thalidomide molecule inserts into a specific hydrophobic pocket on the surface of the CRBN protein. nih.gov This binding site is notably characterized by three tryptophan residues (a "tri-Trp pocket"), which form key interactions that stabilize the bound ligand. nih.govresearchgate.net While the glutarimide portion is buried within this pocket, the phthalimide (B116566) ring remains more solvent-exposed. nih.gov This binding event does not inhibit the E3 ligase but rather repurposes it by altering its surface topology, creating a new interface for protein-protein interactions. nih.govnih.gov This induced proximity is the foundational principle by which thalidomide-based molecules mediate the recruitment of new protein substrates to the E3 ligase complex. scispace.com
| Key Components of the CRL4-CRBN E3 Ligase Complex | Function |
| Cullin 4 (CUL4A/B) | Serves as the central scaffold protein that organizes the complex. |
| Regulator of Cullins-1 (ROC1/RBX1) | A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2). |
| Damage-Specific DNA Binding Protein 1 (DDB1) | Acts as an adaptor protein, linking the substrate receptor (CRBN) to the CUL4 scaffold. nih.gov |
| Cereblon (CRBN) | Functions as the substrate receptor, responsible for recognizing and binding specific proteins for ubiquitination. scispace.comnih.gov |
Thalidomide-4-O-C10-NH2 (hydrochloride) is specifically engineered to function as a CRBN-recruiting ligand. medchemexpress.commedchemexpress.com It consists of the thalidomide pharmacophore, which ensures high-affinity binding to CRBN, attached to a 10-carbon alkyl linker (-C10-) via an ether linkage at the 4-position of the phthalimide ring. medchemexpress.com The linker terminates in a primary amine group (-NH2), which serves as a chemical handle for conjugation to a ligand that targets a specific protein of interest. medchemexpress.commedchemexpress.com In the context of a PROTAC, the role of the Thalidomide-4-O-C10-NH2 moiety is to act as an anchor, bringing the entire CRL4-CRBN E3 ligase machinery into close proximity with a target protein that it would not otherwise interact with. medchemexpress.com
Modulation of CRBN E3 Ligase Function and Protein Degradation
The binding of the thalidomide moiety to CRBN allosterically modulates the ligase complex, transforming it into a potent tool for targeted protein degradation. nih.govnih.gov This modulation is not an inhibition of function but rather a redirection of its enzymatic activity toward novel substrates. nih.govnih.gov
The central mechanism of action for a PROTAC incorporating Thalidomide-4-O-C10-NH2 is the formation of a ternary complex. This complex consists of the CRBN E3 ligase, the bifunctional PROTAC molecule, and the target protein of interest. The thalidomide portion of the PROTAC binds to CRBN, while the other ligand head binds to the target protein. medchemexpress.com This bridging action effectively "glues" the E3 ligase to the target protein. scispace.com Proteins that are brought into this complex and subsequently degraded are referred to as "neo-substrates," as they are not the endogenous substrates of CRBN. scispace.comnih.gov The stability and geometry of this ternary complex are critical factors that determine the efficiency of the subsequent degradation process. nih.gov
Once the ternary complex is formed, the CRL4-CRBN E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. scispace.com The successive addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48) of ubiquitin. nih.gov This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large cellular machinery responsible for degrading proteins. scispace.comnih.gov The proteasome recognizes, unfolds, and degrades the polyubiquitinated neo-substrate into small peptides, effectively eliminating it from the cell. scispace.com The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
| Selected Neo-Substrates of Thalidomide and its Derivatives | Biological Role |
| Ikaros (IKZF1) | A lymphoid transcription factor; degradation is key to the anti-myeloma activity of lenalidomide (B1683929). nih.govnih.gov |
| Aiolos (IKZF3) | A transcription factor related to Ikaros, also implicated in multiple myeloma. nih.govnih.gov |
| SALL4 | A transcription factor involved in embryonic development; its degradation is linked to thalidomide-induced teratogenicity. embopress.orgnih.gov |
| Casein Kinase 1α (CK1α) | A serine/threonine kinase; its degradation by lenalidomide is effective in myelodysplastic syndromes. nih.gov |
| GSPT1 | A translation termination factor; targeted for degradation by the molecular glue CC-885. nih.gov |
The binding of the thalidomide moiety within the substrate-recognition pocket of CRBN can physically block the binding of CRBN's natural, or endogenous, substrates. nih.gov Research has identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4-CRBN, and its interaction with CRBN is mutually exclusive with the binding of immunomodulatory drugs (IMiDs) like thalidomide. nih.gov This suggests a dual mechanism where thalidomide-based compounds not only induce the degradation of neo-substrates but may also protect certain endogenous substrates from degradation by preventing them from accessing the ligase. nih.govnih.gov This competitive binding highlights the complex modulation of the E3 ligase, which can lead to both the up- and down-regulation of the ubiquitination of different proteins. nih.gov
Impact on CRBN Ubiquitination and Stabilization
Thalidomide and its analogues, including by extension Thalidomide-4-O-C10-NH2 (hydrochloride), modulate the function of the Cullin-4 RING E3 ligase complex (CRL4^CRBN^). nih.gov A key aspect of this modulation is the inhibition of CRBN's own ubiquitination. nih.gov Research has shown that thalidomide and its analogue lenalidomide can block the formation of CRBN-ubiquitin conjugates. nih.govnih.gov This is significant because the ubiquitination of CRBN, particularly with K48-linked polyubiquitin chains, targets it for proteasomal degradation. nih.gov
Broader Immunomodulatory and Anti-inflammatory Mechanisms of Thalidomide Analogues
The immunomodulatory properties of thalidomide and its analogues are extensive and contribute significantly to their therapeutic applications. spandidos-publications.comnih.gov These effects are multifaceted, involving the regulation of cytokine production, modulation of critical signaling pathways, and influencing various immune cell populations. nih.govspandidos-publications.com
Regulation of Inflammatory Cytokine Production (e.g., TNF-α, Interleukins)
A primary and well-documented effect of thalidomide analogues is the inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.govnih.gov This is a key mechanism behind their anti-inflammatory and immunomodulatory activities. encyclopedia.pub Beyond TNF-α, these compounds can also suppress the production of other pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.gov
Conversely, thalidomide analogues can also enhance the production of certain cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell proliferation and activation. ashpublications.orgfrontiersin.org Some analogues have also been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This differential regulation of cytokine production highlights the complex immunomodulatory nature of these compounds.
| Cytokine | Effect of Thalidomide Analogues | Reference |
|---|---|---|
| TNF-α | Inhibition | nih.govnih.gov |
| IL-1β | Inhibition | nih.gov |
| IL-6 | Inhibition | nih.gov |
| IL-12 | Inhibition | nih.gov |
| IL-2 | Enhancement/Co-stimulation | ashpublications.orgfrontiersin.org |
| IFN-γ | Enhancement/Co-stimulation | ashpublications.orgfrontiersin.org |
| IL-10 | Enhancement (in some contexts) | nih.gov |
Modulation of Key Signaling Pathways (e.g., IRF4/NF-κB, AMPK/mTOR)
Thalidomide and its analogues exert their effects by modulating key intracellular signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. unc.edu Thalidomide has been shown to block NF-κB activation by inhibiting the activity of the IκB kinase (IKK). unc.edu This, in turn, suppresses the expression of NF-κB-regulated genes, including those for various cytokines. unc.edu The downregulation of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in lymphoid cells, is another significant mechanism, particularly for the anti-tumor activity of compounds like lenalidomide in certain lymphomas. nih.govnih.gov This IRF4 inhibition is dependent on the presence of CRBN. nih.gov
Additionally, thalidomide analogues can influence the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.govmdpi.com CRBN is known to interact with AMPK, and thalidomide can modulate this interaction, leading to the activation of AMPK. researchgate.netmedchemexpress.com Activated AMPK can then inhibit the mTOR pathway, which is involved in cell growth and proliferation. mdpi.com In certain cellular contexts, thalidomide has been shown to reduce mTOR signaling. nih.gov
Effects on Immune Cell Subsets (e.g., Cytotoxic T-cells, iNKT cells, Th1/Th2 balance)
The immunomodulatory effects of thalidomide analogues extend to their influence on various immune cell populations. These compounds can act as co-stimulators for T-cells, particularly cytotoxic CD8+ T-cells, leading to increased proliferation and cytokine production. frontiersin.org This enhancement of T-cell activity is a significant component of their anti-tumor effects. frontiersin.org
Thalidomide and its derivatives also have notable effects on Natural Killer (NK) cells and invariant Natural Killer T (iNKT) cells. ashpublications.orgnih.govnih.gov They can augment NK cell cytotoxicity against tumor cells and, in some cases, increase the number of NK cells. ashpublications.org Lenalidomide has been shown to enhance the antigen-specific expansion and activation of iNKT cells. ashpublications.orgaacrjournals.org This leads to increased secretion of IFN-γ, promoting a Th1-type immune response, which is generally associated with anti-tumor immunity. nih.gov By promoting Th1 responses and the activity of cytotoxic T-cells and NK cells, thalidomide analogues can shift the Th1/Th2 balance towards a more effective anti-cancer immune surveillance. mdpi.com
| Immune Cell Subset | Effect of Thalidomide Analogues | Reference |
|---|---|---|
| Cytotoxic T-cells (CD8+) | Co-stimulation, increased proliferation and cytokine production | frontiersin.org |
| Natural Killer (NK) cells | Augmented cytotoxicity, potential increase in cell number | ashpublications.orgnih.gov |
| invariant Natural Killer T (iNKT) cells | Enhanced antigen-specific expansion and activation | ashpublications.orgnih.gov |
| Th1/Th2 Balance | Shift towards a Th1-dominant response | mdpi.com |
Anti-angiogenic Properties and Associated Molecular Mechanisms
A well-established property of thalidomide and its analogues is their ability to inhibit angiogenesis, the formation of new blood vessels. nih.govsgul.ac.uknih.gov This anti-angiogenic activity is a key contributor to their anti-tumor effects, as tumors rely on the formation of new blood vessels for growth and metastasis. encyclopedia.pubnih.gov
The molecular mechanisms underlying the anti-angiogenic effects of thalidomide analogues are multifaceted. They are known to interfere with the signaling of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). spandidos-publications.com While the precise downstream effects are complex, it is understood that these compounds can inhibit the migration and proliferation of endothelial cells, which are essential steps in the formation of new blood vessels. sgul.ac.uk Interestingly, research has shown that the anti-angiogenic properties of some thalidomide analogues are independent of their immunomodulatory effects, such as TNF-α inhibition. nih.govnih.gov This suggests that the anti-angiogenic and immunomodulatory activities of these compounds may be mediated by distinct, though potentially overlapping, molecular pathways. nih.govnih.gov
Structure Activity Relationship Sar and Design Principles for Thalidomide 4 O C10 Nh2 Hydrochloride in Targeted Protein Degradation
Importance of the Thalidomide (B1683933) Warhead for CRBN Engagement and Modulatory Activity
The thalidomide component of Thalidomide-4-O-C10-NH2 functions as the "warhead" that directs the PROTAC to the CRBN E3 ubiquitin ligase. oup.comnih.gov CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov The binding of the thalidomide moiety to a specific pocket in CRBN is a critical initiating event in the mechanism of action for both immunomodulatory imide drugs (IMiDs) and CRBN-recruiting PROTACs. researchgate.netscispace.com
The glutarimide (B196013) ring of the thalidomide structure is essential for this interaction. oup.comnih.gov Upon binding, thalidomide and its analogs modulate the substrate specificity of the CRBN complex, inducing the recognition and subsequent ubiquitination of proteins that are not its native substrates, termed "neosubstrates". researchgate.netscispace.com In the context of PROTACs, this induced proximity brings the target protein, tethered via the linker, close to the E3 ligase machinery, facilitating its ubiquitination and subsequent degradation by the proteasome. nih.gov
Table 1: Key Structural Features of the Thalidomide Warhead for CRBN Engagement
| Structural Feature | Importance for CRBN Engagement | Reference |
| Glutarimide Ring | Essential for direct binding to the CRBN protein pocket. | oup.comnih.gov |
| Phthalimide (B116566) Ring | Contributes to the overall shape and can be modified to alter neosubstrate specificity. | nih.govnih.gov |
| Chiral Center | The stereochemistry (R- or S-configuration) can influence binding affinity and biological activity. |
Influence of Linker Length and Composition in PROTAC Design
The linker's primary role is to enable the simultaneous binding of the PROTAC to both the CRBN E3 ligase and the target protein, forming a productive ternary complex. nih.govnih.govrevvity.com An optimal linker length and geometry are required to position the two proteins in a suitable orientation for the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. nih.govyoutube.com Linkers that are too short may cause steric clashes, preventing ternary complex formation, while excessively long linkers might lead to unproductive binding modes and decreased efficacy. researchgate.net
Furthermore, the linker's composition affects the PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability. acs.orgaragen.com For example, polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility and pharmacokinetic properties, while more rigid linkers, such as those containing cyclic structures, can pre-organize the PROTAC in a conformation favorable for ternary complex formation. nih.govacs.org
The formation of a stable ternary complex (CRBN-PROTAC-Target Protein) is a prerequisite for efficient protein degradation. nih.govacs.org The linker plays a central role in modulating the stability and cooperativity of this complex. researchgate.net Cooperativity refers to the change in binding affinity of the PROTAC for one protein when the other protein is already bound. Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is a highly desirable feature in a PROTAC as it can significantly enhance degradation potency. youtube.com
The linker's length and flexibility directly influence the protein-protein interactions within the ternary complex. researchgate.net By optimizing the linker, it is possible to promote favorable contacts between the surfaces of CRBN and the target protein, thereby increasing the stability of the complex and the efficiency of ubiquitination. nih.govacs.org The 10-carbon linker of Thalidomide-4-O-C10-NH2 provides significant flexibility, allowing the connected POI ligand to explore various orientations to achieve a stable ternary complex with CRBN.
The linker's characteristics ultimately determine the efficiency and selectivity of target protein degradation. researchgate.net Subtle changes in linker length or composition can dramatically alter a PROTAC's degradation profile. nih.gov For instance, modifying the linker can switch the degradation selectivity between different members of a protein family. nih.gov
The linker also influences the "hook effect," a phenomenon where PROTAC efficacy decreases at high concentrations. youtube.com This is caused by the formation of unproductive binary complexes (CRBN-PROTAC and PROTAC-Target Protein) that cannot lead to degradation. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect, leading to a wider effective concentration range for the PROTAC. youtube.com Therefore, the optimization of the linker is a key step in developing potent and selective protein degraders. researchgate.netnih.gov
Role of the Terminal Amine (-NH2) as an Exit Vector for Target Protein Ligand Conjugation
In the structure of Thalidomide-4-O-C10-NH2 (hydrochloride), the terminal primary amine (-NH2) serves as a crucial functional handle, or "exit vector," for conjugation. medchemexpress.com This amine group provides a reactive site for covalently attaching a ligand that targets a specific protein of interest. nih.gov The position of this exit vector on the CRBN ligand is critical and must be chosen carefully to ensure that it does not disrupt the essential binding interaction with CRBN. nih.govnih.gov
The 4-position on the phthalimide ring of thalidomide is a commonly used attachment point that directs the linker away from the CRBN binding interface, allowing for the formation of a productive ternary complex. nih.gov The terminal amine can be readily coupled with a variety of chemical functionalities on the target protein ligand, such as carboxylic acids, to form stable amide bonds. This modularity allows for the systematic synthesis of a library of PROTACs by combining the Thalidomide-4-O-C10-NH2 building block with different target-specific warheads, facilitating the exploration of structure-activity relationships. nih.govaragen.com
Table 2: Common Linker Chemistries for PROTAC Synthesis
| Linker Type | Common Functional Groups | Characteristics |
| Alkyl Chains | -CH2- | Provides flexibility and hydrophobicity. |
| PEG Linkers | -O-CH2-CH2- | Increases hydrophilicity and solubility. |
| Alkynes/Azides | C≡C, N3 | Used for "click chemistry" conjugation. |
| Amides/Ethers | -CONH-, -O- | Common, stable chemical linkages. |
Computational and Qualitative Structure-Activity Relationship (QSAR) Approaches in Degrader Design
The rational design of effective PROTACs is a complex, multi-parameter optimization problem. researchgate.net Computational methods and Quantitative Structure-Activity Relationship (QSAR) models are increasingly being employed to navigate this complexity and accelerate the design process. aragen.comnih.gov
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict and analyze the structure of the ternary complex. aragen.combiorxiv.org These methods help visualize the interactions between the PROTAC, the target protein, and CRBN, providing insights into factors that contribute to complex stability and cooperativity. researchgate.net By modeling different linkers and attachment points, researchers can prioritize the synthesis of compounds that are most likely to be effective degraders. aragen.combiorxiv.org
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov In the context of PROTACs, QSAR models can be developed to correlate physicochemical properties (e.g., linker length, flexibility, hydrogen bond donors/acceptors) with degradation efficiency (e.g., DC50 values). nih.gov These models can then be used to predict the activity of new, unsynthesized PROTAC designs, guiding medicinal chemistry efforts toward more potent compounds and reducing the need for extensive empirical screening. aragen.com
Advanced Research Applications and Methodological Considerations in Targeted Protein Degradation Utilizing Thalidomide 4 O C10 Nh2 Hydrochloride
Development of Next-Generation PROTACs and Molecular Glues
Thalidomide (B1683933) and its derivatives have become foundational for the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, which are novel therapeutic modalities designed to eliminate disease-causing proteins. nih.govnih.gov PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov Thalidomide-4-O-C10-NH2 (hydrochloride) is a key building block in this technology, incorporating the thalidomide-based cereblon (CRBN) E3 ligase ligand connected to a linker, ready for conjugation to a target protein ligand. medchemexpress.commedchemexpress.com
Molecular glues, like thalidomide itself, are smaller molecules that induce novel protein-protein interactions, leading to the degradation of "neo-substrates" that are not the original targets of the E3 ligase. nih.govcellgs.com The discovery that thalidomide exerts its therapeutic and teratogenic effects by binding to CRBN and recruiting specific neo-substrates for degradation has paved the way for the rational design of new protein degraders. nih.govrsc.org
A significant challenge in the development of thalidomide-based PROTACs and molecular glues is managing their neo-substrate selectivity. jst.go.jp The off-target degradation of endogenous neo-substrates of CRBN, such as Ikaros (IKZF1) and Aiolos (IKZF3), can lead to unintended pharmacological effects. nih.gov Therefore, strategies to enhance selectivity are crucial.
One effective strategy involves the chemical modification of the thalidomide core. Research has demonstrated that modifications at the 6-position of the phthalimide (B116566) ring of lenalidomide (B1683929), a thalidomide analog, can significantly alter neo-substrate selectivity. jst.go.jpresearchgate.net For instance, the introduction of a fluorine atom at this position resulted in enhanced degradation of anti-cancer targets like IKZF1 and CK1α, while reducing the degradation of neo-substrates associated with teratogenicity. jst.go.jpresearchgate.net
Another approach is the "degron blocking" strategy. By introducing specific chemical modifications, it is possible to create CRBN ligands that retain their ability to bind to CRBN but are unable to recruit and degrade unwanted neo-substrates. For example, introducing a methoxy (B1213986) group at the 7th position of the benzene (B151609) ring of a CC-885 analog blocked the degradation of GSPT1, IKZF1, and IKZF3 while maintaining CRBN binding, allowing for its use in more selective PROTACs.
| Modification Strategy | Example | Effect on Neo-Substrate Selectivity | Reference |
| Phthalimide Ring Modification | 6-fluoro lenalidomide | Enhanced degradation of IKZF1 and CK1α; reduced degradation of teratogenicity-associated neo-substrates. jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |
| Degron Blocking | 7-methoxy CC-885 analog | Blocked degradation of GSPT1, IKZF1, and IKZF3 while retaining CRBN binding. |
The majority of current PROTACs in development utilize a limited number of E3 ligases, primarily CRBN and VHL. researchgate.netresearchgate.net To expand the range of proteins that can be targeted for degradation, researchers are actively seeking to recruit novel E3 ligases. nih.govtandfonline.com The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns that could be exploited to develop more targeted therapies with fewer side effects. nih.govtandfonline.com
Discovering new E3 ligase ligands is a key step in this expansion. nih.gov Chemoproteomic and covalent ligand screening approaches are being used to identify "ligandable" sites on different E3 ligases. nih.gov By developing ligands for these novel E3 ligases, the scope of targeted protein degradation can be significantly broadened, allowing for the degradation of a wider array of therapeutic targets. nih.govresearchgate.net The development of PROTACs that can recruit alternative E3 ligases will not only expand the degradable proteome but also provide a strategy to overcome potential resistance mechanisms that may arise from the downregulation of commonly used E3 ligases like CRBN. tandfonline.com
| Approach | Goal | Potential Impact | Reference |
| Discovery of Novel E3 Ligase Ligands | To engage a wider range of the >600 E3 ligases in the human genome. nih.gov | Expanding the degradable proteome to include previously "undruggable" targets. nih.gov | nih.gov |
| Tissue-Specific E3 Ligase Recruitment | To develop degraders with cell- or tissue-selective activity. tandfonline.com | Reducing on-target toxicities and achieving precision targeted protein degradation. tandfonline.com | tandfonline.com |
Methodologies for Investigating Protein Degrader-Dependent Protein-Protein Interactions
Understanding the protein-protein interactions (PPIs) induced by protein degraders is essential for their development and clinical application. ehime-u.ac.jp These interactions, particularly the formation of a stable ternary complex between the target protein, the degrader molecule, and the E3 ligase, are critical for efficient ubiquitination and degradation. mdpi.comnih.gov
A variety of biophysical and cellular techniques are employed to study degrader-induced PPIs. researchgate.netnih.gov In vitro methods such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and co-immunoprecipitation (Co-IP) can provide quantitative data on the binding affinities and kinetics of binary and ternary complex formation. researchgate.net These techniques are crucial for the initial characterization and optimization of PROTACs.
Intracellularly, techniques like NanoBRET and FRET are used to confirm that the ternary complex forms within living cells. mdpi.com Co-immunoprecipitation followed by mass spectrometry is another powerful tool to identify the components of the protein complexes formed in the presence of a degrader. creative-proteomics.com Computational modeling is also emerging as a valuable tool to predict and analyze the PPIs involved in ternary complex formation. mdpi.combiorxiv.org
Cell-free protein synthesis (CFPS) systems have emerged as a valuable tool in the study of targeted protein degradation. idtdna.comnih.gov These systems allow for the rapid in vitro production of target proteins and E3 ligases, providing a controlled environment to study the mechanism of action of protein degraders without the complexity of a cellular environment. tierrabiosciences.comtandfonline.com CFPS is particularly useful for studying proteins that are difficult to express in traditional cell-based systems. nih.gov
Proximity-dependent biotinylation is a powerful technique for identifying the interaction partners of a protein of interest within a cellular context. creative-proteomics.comfrontiersin.org In the context of protein degraders, an engineered biotin (B1667282) ligase, such as AirID, is fused to the E3 ligase (e.g., CRBN). ehime-u.ac.jpnih.gov In the presence of a degrader that induces the formation of a ternary complex, the biotin ligase will label the target protein and other proximal proteins with biotin. nih.govresearchgate.net These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a comprehensive profile of the degrader-induced interactome. nih.govrepec.org This method has been successfully used to identify novel neo-substrates of thalidomide derivatives and to characterize the interactions induced by PROTACs. ehime-u.ac.jpnih.gov
| Methodology | Application in Protein Degradation Research | Key Advantages | Reference |
| Cell-Free Protein Synthesis (CFPS) | In vitro production of target proteins and E3 ligases for mechanistic studies. | Rapid, flexible, and suitable for difficult-to-express proteins. idtdna.comnih.gov | idtdna.comnih.gov |
| Proximity-Dependent Biotinylation (e.g., AirID) | Identification of degrader-induced neo-substrates and interaction partners in cells. ehime-u.ac.jpnih.gov | High specificity and selectivity for detecting drug-inducible PPIs. nih.govresearchgate.net | ehime-u.ac.jpnih.govresearchgate.net |
Utilization as a Chemical Probe for Target Validation and Functional Genomics
Thalidomide-based compounds, including Thalidomide-4-O-C10-NH2 (hydrochloride), serve as valuable chemical probes for target validation and functional genomics. nih.govrsc.org A chemical probe is a small molecule used to study the function of a protein or to validate it as a therapeutic target. rsc.org By designing a PROTAC that targets a specific protein for degradation, researchers can rapidly assess the functional consequences of eliminating that protein from a biological system. nih.gov
This approach is a powerful alternative to genetic methods like CRISPR or RNAi for target validation. researchgate.net The rapid and reversible nature of protein degradation induced by a chemical probe allows for a more precise understanding of a protein's role in a particular cellular process or disease state. researchgate.net Furthermore, thalidomide-based fluorescent probes have been developed for the detection and imaging of specific molecules, such as cysteine, in living cells, highlighting the versatility of the thalidomide scaffold in creating new research tools. nih.gov The use of these chemical probes in functional genomics studies helps to deconvolute the complex interplay of genes and proteins, identify novel drug targets, and ultimately accelerate the development of new therapeutics. researchgate.net
Future Research Directions in Chemical Probe Development and Targeted Protein Degradation Modalities
The field of targeted protein degradation (TPD) is undergoing rapid expansion, driven by the therapeutic potential of selectively eliminating disease-causing proteins. Building on the foundational understanding of molecules like thalidomide, which recruits the E3 ubiquitin ligase Cereblon (CRBN), researchers are now exploring new frontiers in chemical probe development and novel degradation modalities. These future directions aim to overcome the limitations of current technologies, expand the scope of "undruggable" targets, and enhance the precision of protein degradation.
A primary focus of future research is the expansion of the E3 ligase toolbox. nih.govuni-frankfurt.de Currently, the majority of proteolysis-targeting chimeras (PROTACs) rely on ligands for a very small number of E3 ligases, predominantly CRBN and von Hippel-Lindau (VHL). nih.govnih.gov This dependency limits the application of TPD, as the expression levels of these ligases can vary between different cell types and tissues. nih.gov Consequently, there is a significant effort to discover and validate ligands for some of the other over 600 E3 ligases in the human genome. uni-frankfurt.deacs.org By identifying novel E3 ligase ligands, particularly those with tissue-specific or tumor-enriched expression, it may be possible to develop degraders with enhanced safety and efficacy. cullgen.com This could lead to more precise therapeutic interventions, targeting disease-causing proteins only in the relevant cells or tissues. aacrjournals.orgmarinbio.com
Another key area of development is the creation of novel TPD modalities that go beyond the conventional PROTAC and molecular glue approaches. marinbio.comdrugdiscoverychemistry.com While PROTACs have proven effective for intracellular targets, they are generally unable to degrade extracellular and membrane-bound proteins. rsc.org To address this, new technologies are emerging:
Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane proteins by hijacking the lysosomal degradation pathway. stanford.edu
Autophagy-Targeting Chimeras (AUTACs) and AUTOphagy-TArgeting Chimeras (AUTOTACs): These approaches utilize the cellular process of autophagy to clear target proteins. marinbio.comnih.gov
These emerging modalities have the potential to significantly broaden the range of proteins that can be targeted for degradation, opening up new therapeutic avenues for a variety of diseases. marinbio.comstanford.edu
Future research will also concentrate on improving the design and properties of degrader molecules. A significant challenge with current PROTACs is their often-large molecular weight and poor physicochemical properties, which can limit their cell permeability and oral bioavailability. aacrjournals.orgpharmacytimes.com Efforts are underway to develop more "drug-like" degraders with improved pharmacokinetic and pharmacodynamic profiles. acs.orgpharmacytimes.com This includes optimizing the linker component of PROTACs and developing smaller, more synthetically accessible molecular glues. pharmacytimes.comnih.gov
Furthermore, there is a growing interest in developing chemical probes with greater spatiotemporal precision. nih.gov This could involve the design of light-switchable PROTACs or degraders that are activated only in specific cellular compartments or under certain physiological conditions. nih.govacs.org Such precise control would minimize off-target effects and enhance the therapeutic window of TPD-based drugs. aacrjournals.org The development of these advanced chemical probes will not only lead to better therapeutics but also provide powerful tools for basic research, allowing for a more nuanced understanding of protein function in health and disease. rsc.orgyoutube.com
The table below summarizes some of the key future directions in targeted protein degradation:
| Research Area | Objective | Potential Impact |
| Expanding the E3 Ligase Toolbox | Discover ligands for novel E3 ligases beyond CRBN and VHL. nih.govuni-frankfurt.denih.gov | Increased tissue specificity, reduced off-target effects, and expanded scope of degradable proteins. cullgen.comaacrjournals.orgmarinbio.com |
| Novel Degradation Modalities | Develop technologies like LYTACs and AUTACs to target extracellular and membrane proteins. marinbio.comstanford.edunih.gov | Enables the degradation of previously inaccessible protein targets. rsc.org |
| Improved Degrader Properties | Optimize the physicochemical properties of degraders to enhance cell permeability and oral bioavailability. aacrjournals.orgpharmacytimes.com | Development of more effective and convenient therapeutic agents. acs.org |
| Spatiotemporal Control | Design conditionally activated degraders (e.g., light-switchable) for precise control over protein degradation. nih.govnih.govacs.org | Minimized side effects and improved understanding of protein dynamics. aacrjournals.org |
Q & A
Q. How is Thalidomide-4-O-C10-NH2 hydrochloride synthesized, and what analytical methods validate its purity?
The synthesis involves derivatizing thalidomide at the 4-O position with a C10 alkyl linker and an amine group, followed by hydrochloride salt formation. Critical steps include controlling reaction conditions (e.g., temperature, stoichiometry) to avoid side reactions. Purity is validated via HPLC using methods adapted from USP standards for thalidomide, where peak area ratios of the assay preparation versus a reference standard are compared . Mass spectrometry and nuclear magnetic resonance (NMR) further confirm structural integrity.
Q. What is the role of Thalidomide-4-O-C10-NH2 hydrochloride in PROTAC design?
This compound serves as a cereblon (CRBN)-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Its C10 linker enables conjugation to a target protein ligand (e.g., kinase inhibitors), forming heterobifunctional molecules that recruit CRBN for ubiquitin-mediated degradation of the target. Experimental validation includes Western blotting to assess protein degradation efficiency and cellular viability assays to confirm functional activity .
Q. How does the C10 linker length impact PROTAC efficacy compared to shorter (e.g., C4) or longer (e.g., PEG4) linkers?
Linker length affects ternary complex formation between the PROTAC, target protein, and E3 ligase. The C10 linker balances flexibility and rigidity, optimizing spatial alignment for ubiquitination. Comparative studies using derivatives (e.g., C4, C6, C8) show that shorter linkers may reduce degradation efficiency due to steric hindrance, while longer PEG-based linkers (e.g., PEG4) may decrease cell permeability .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in PROTAC activity data across cell lines?
Contradictions often arise from variable CRBN expression, off-target effects, or differences in cellular protein homeostasis. Researchers should:
Q. How can researchers optimize the pharmacokinetic profile of PROTACs incorporating Thalidomide-4-O-C10-NH2 hydrochloride?
Strategies include:
- Modulating the linker’s hydrophilicity (e.g., PEGylation) to enhance solubility.
- Conducting stability assays in simulated physiological fluids (e.g., plasma) to assess metabolic resistance.
- Using in vivo models to evaluate bioavailability, with LC-MS/MS for quantifying PROTAC concentrations in blood/tissues .
Q. What experimental designs validate target-specific degradation while minimizing CRBN-independent effects?
Q. How do researchers address batch-to-batch variability in Thalidomide-4-O-C10-NH2 hydrochloride synthesis?
Implement quality control protocols:
- Standardize reaction conditions (e.g., inert atmosphere, precise stoichiometry).
- Use HPLC with a USP reference standard to ensure ≥95% purity .
- Characterize each batch via high-resolution mass spectrometry (HRMS) and elemental analysis .
Safety and Handling
Q. What safety protocols are critical when handling Thalidomide-4-O-C10-NH2 hydrochloride?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of aerosols.
- Store at -20°C in airtight, light-protected containers to prevent degradation .
Q. How should researchers mitigate reproductive toxicity risks associated with thalidomide derivatives?
- Follow institutional guidelines for reproductive hazard management (e.g., restricted access for pregnant personnel).
- Use in vitro models (e.g., zebrafish embryos) to pre-screen teratogenicity before mammalian studies .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing PROTAC efficacy in preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
